molecular formula C18H28N2 B12924886 (3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine CAS No. 820980-16-3

(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine

Cat. No.: B12924886
CAS No.: 820980-16-3
M. Wt: 272.4 g/mol
InChI Key: QWLYSBNMDNWIMP-SFHVURJKSA-N
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Description

(S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine is a chiral amine compound with potential applications in medicinal chemistry. It features a pyrrolidine ring substituted with a cyclopentyl group and a 2,3-dimethylbenzyl group, making it a structurally unique molecule.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine typically involves the following steps:

    Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through cyclization reactions involving amines and carbonyl compounds.

    Substitution with Cyclopentyl Group: The cyclopentyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the 2,3-Dimethylbenzyl Group: This step involves the use of benzyl halides in the presence of a base to facilitate the substitution reaction.

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions such as:

  • Use of metal catalysts to enhance reaction efficiency.
  • High-pressure reactors to increase reaction rates.
  • Continuous flow systems for large-scale production.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the amine group, forming N-oxides.

    Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.

    Substitution: The benzyl group can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reagents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4).

    Substitution: Benzyl halides in the presence of bases like sodium hydride (NaH).

Major Products:

    Oxidation Products: N-oxides.

    Reduction Products: Amine derivatives.

    Substitution Products: Various substituted benzyl derivatives.

Scientific Research Applications

(S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of (S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Uniqueness:

  • The presence of both the cyclopentyl and 2,3-dimethylbenzyl groups in (S)-N-Cyclopentyl-N-(2,3-dimethylbenzyl)pyrrolidin-3-amine provides unique steric and electronic properties, potentially enhancing its interaction with biological targets.

Properties

CAS No.

820980-16-3

Molecular Formula

C18H28N2

Molecular Weight

272.4 g/mol

IUPAC Name

(3S)-N-cyclopentyl-N-[(2,3-dimethylphenyl)methyl]pyrrolidin-3-amine

InChI

InChI=1S/C18H28N2/c1-14-6-5-7-16(15(14)2)13-20(17-8-3-4-9-17)18-10-11-19-12-18/h5-7,17-19H,3-4,8-13H2,1-2H3/t18-/m0/s1

InChI Key

QWLYSBNMDNWIMP-SFHVURJKSA-N

Isomeric SMILES

CC1=C(C(=CC=C1)CN([C@H]2CCNC2)C3CCCC3)C

Canonical SMILES

CC1=C(C(=CC=C1)CN(C2CCCC2)C3CCNC3)C

Origin of Product

United States

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